![molecular formula C11H18N2O B2864107 4-(Azepan-1-ylmethyl)-2-methyloxazole CAS No. 1893114-29-8](/img/structure/B2864107.png)
4-(Azepan-1-ylmethyl)-2-methyloxazole
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Overview
Description
“4-(Azepan-1-ylmethyl)aniline” is a compound with a similar structure . It has a molecular weight of 204.32 and is usually stored in a dark place under an inert atmosphere .
Synthesis Analysis
While specific synthesis methods for “4-(Azepan-1-ylmethyl)-2-methyloxazole” are not available, the synthesis of related isoxazole-annulated heterocycles has been explored in various studies. For instance, the synthesis of 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones involves the reaction of benzylamine with acetates of Baylis-Hillman adducts generated from 3-aryl-5-formyl-isoxazole-4-carboxylate.Molecular Structure Analysis
The molecular structure of related compounds has been characterized in various studies. For example, benzazepine derivatives have been analyzed, revealing hydrogen-bonded assemblies in different dimensions.Chemical Reactions Analysis
The reactivity of isoxazole and azepane rings can be inferred from related studies. Isoxazole rings can undergo isomerization under certain conditions, as demonstrated by the Fe (II)-catalyzed transformation of 4-acyl-5-methoxyisoxazoles.Physical And Chemical Properties Analysis
While specific physical and chemical properties of “4-(Azepan-1-ylmethyl)-2-methyloxazole” are not directly reported, related compounds provide some context. The solubility, melting points, and stability of isoxazole and azepane derivatives can vary widely depending on the substituents and the overall molecular structure.Scientific Research Applications
Synthesis and Pharmacological Applications
Azoles, including triazoles and tetrazoles, are notable for their pharmacological significance, particularly in developing antimicrobial and anticancer agents. For example, novel benzoxepine-1,2,3-triazole hybrids have been synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy, showing potential antibacterial properties against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015). This synthesis method, part of the broader field of click chemistry, highlights the versatility of azoles in drug discovery (Kolb & Sharpless, 2003).
Role in Drug Development
The role of azoles in drug development is further emphasized through the synthesis of specific azole derivatives as potential therapeutics. For instance, 4-Arylethynyl-2-methyloxazole derivatives have been explored as mGluR5 antagonists in treating drug abuse, showcasing the structural manipulation of azoles for targeted therapeutic applications (Iso & Kozikowski, 2006).
Azole Derivatives in Material Science
In material science, azole derivatives have been utilized in corrosion inhibition studies. For example, the adsorption of 4H-1,2,4-triazole derivatives on mild steel surfaces in hydrochloric acid has been investigated, indicating the potential of these compounds to protect against corrosion and dissolution (Bentiss et al., 2007).
Environmental and Health Implications
The environmental impact and health implications of azoles, particularly triazole fungicides, have also been studied. Research suggests that triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus, a pathogenic fungus, raising concerns about the widespread use of these compounds in agriculture and their potential impact on antifungal drug resistance (Snelders et al., 2012).
Safety and Hazards
properties
IUPAC Name |
4-(azepan-1-ylmethyl)-2-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-10-12-11(9-14-10)8-13-6-4-2-3-5-7-13/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKXHSYPWBXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azepan-1-ylmethyl)-2-methyloxazole |
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